molecular formula C16H20PbS2 B14518753 Bis(benzylsulfanyl)(dimethyl)plumbane CAS No. 62560-47-8

Bis(benzylsulfanyl)(dimethyl)plumbane

Cat. No.: B14518753
CAS No.: 62560-47-8
M. Wt: 484 g/mol
InChI Key: ZWDNKOQWXHFHRB-UHFFFAOYSA-L
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Description

Bis(benzylsulfanyl)(dimethyl)plumbane is an organolead compound characterized by the presence of two benzylsulfanyl groups and two methyl groups attached to a lead atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(benzylsulfanyl)(dimethyl)plumbane typically involves the reaction of lead(II) acetate with benzyl mercaptan and dimethyllead dichloride. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle the toxic nature of lead compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(benzylsulfanyl)(dimethyl)plumbane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) derivatives.

    Reduction: Reduction reactions can convert it back to lead(II) compounds.

    Substitution: The benzylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.

Major Products Formed

    Oxidation: Lead(IV) derivatives with various functional groups.

    Reduction: Lead(II) compounds with different substituents.

    Substitution: Compounds with new functional groups replacing the benzylsulfanyl groups.

Scientific Research Applications

Bis(benzylsulfanyl)(dimethyl)plumbane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organolead compounds.

    Biology: Studied for its potential effects on biological systems, particularly in toxicology.

    Medicine: Investigated for its potential use in radiopharmaceuticals due to the presence of lead.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of bis(benzylsulfanyl)(dimethyl)plumbane involves its interaction with various molecular targets. The lead atom can form complexes with biological molecules, affecting their function. The benzylsulfanyl groups may also interact with cellular components, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to form stable complexes is a key factor in its activity.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyllead: Another organolead compound used as an anti-knock agent in gasoline.

    Trimethyllead chloride: Used in organic synthesis and as a catalyst.

    Lead(II) acetate: Commonly used in analytical chemistry and as a reagent.

Uniqueness

Bis(benzylsulfanyl)(dimethyl)plumbane is unique due to the presence of both benzylsulfanyl and dimethyl groups, which confer distinct chemical properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.

Properties

CAS No.

62560-47-8

Molecular Formula

C16H20PbS2

Molecular Weight

484 g/mol

IUPAC Name

bis(benzylsulfanyl)-dimethylplumbane

InChI

InChI=1S/2C7H8S.2CH3.Pb/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5,8H,6H2;2*1H3;/q;;;;+2/p-2

InChI Key

ZWDNKOQWXHFHRB-UHFFFAOYSA-L

Canonical SMILES

C[Pb](C)(SCC1=CC=CC=C1)SCC2=CC=CC=C2

Origin of Product

United States

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